molecular formula C11H18O B8636770 2,4,7-Trimethylocta-2,6-dienal CAS No. 63007-31-8

2,4,7-Trimethylocta-2,6-dienal

Cat. No.: B8636770
CAS No.: 63007-31-8
M. Wt: 166.26 g/mol
InChI Key: MNYYWGFHVAKLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7-Trimethylocta-2,6-dienal is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fragrance Industry

Overview
2,4,7-Trimethylocta-2,6-dienal is primarily recognized for its role in the fragrance industry. It serves as a substitute for citral, which is known for its lemon-like scent. The compound is utilized in various perfumed products due to its favorable olfactory properties.

Applications

  • Perfume Compositions: The compound can be incorporated into different types of fragrances, including Eau de Toilette and Eau de Cologne. Its use is noted to enhance the scent profile while reducing the risk of skin sensitization compared to citral .
  • Household Products: It is also used in household care products and air fresheners, contributing to their fragrance without significant irritation potential .

Data Table: Fragrance Applications of this compound

Application TypeTypical Concentration (%)Sensitization Risk Comparison
Perfume0.001 - 30Lower than citral
Household Products0.001 - 0.3Lower than citral
Air FreshenersVariesLower than citral

Therapeutic Potential

Neurological Applications
Recent studies have highlighted the potential therapeutic applications of this compound and its analogues in treating neurological disorders. These compounds may influence neuronal firing and pain modulation through their interaction with ion channels.

Key Findings

  • Pain Management: Research indicates that compounds similar to this compound can block voltage-gated sodium channels involved in neuropathic pain pathways. This suggests a potential application in developing analgesics .
  • TRP Channel Modulation: The ability of these compounds to modulate TRP (Transient Receptor Potential) channels may provide new avenues for treating conditions related to pain and inflammation .

Case Study: Neuropathic Pain Treatment
In a study investigating the effects of terpenoid analogues on neuropathic pain models:

  • Methodology: Compounds were administered using various routes (oral and topical) to assess their efficacy.
  • Results: Significant reductions in pain responses were observed in treated subjects compared to controls, indicating the potential for clinical applications in pain management .

Antimicrobial Properties

Research Insights
The antimicrobial properties of this compound have been explored in various studies. Its effectiveness against microbial strains highlights its potential as a bioactive compound.

Antimicrobial Activity

  • Bacterial Inhibition: Studies have demonstrated that compounds derived from or related to this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. This suggests a possible application in developing new antimicrobial agents .

Data Table: Antimicrobial Activity

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli66 µMHigh
Pseudomonas aeruginosa83 µMHigh
Candida albicansVariesModerate

Properties

CAS No.

63007-31-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2,4,7-trimethylocta-2,6-dienal

InChI

InChI=1S/C11H18O/c1-9(2)5-6-10(3)7-11(4)8-12/h5,7-8,10H,6H2,1-4H3

InChI Key

MNYYWGFHVAKLTC-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C=C(C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The amine-H4PO3 catalyst (2.0 g, 1 w/w %) prepared by mixing orthophosphoric acid (85%) with triethanolamine (in 1:1 equivalent) was dissolved in acetic acid (4 ml, 2 ml/w %) and added to a mixture of 1,1-dimethoxy-2-methylpent-2-ene (200 g, 1.52 mol) and 3-methyl-but-2-en-1-ol (131 g, 1.52 mol). The mixture was heated to 110° C. for 2 h, then at 160° C. for further 4 h. During this period, volatile materials were collected through a 10 cm Vigreux column. The remaining oil was distilled in vacuo to give 2,4,7-trimethylocta-2,6-dienal (66%).
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